Comparative Kinase Selectivity: Ipatasertib vs. Capivasertib (AZD5363)
Ipatasertib demonstrates a high degree of selectivity against a broad panel of kinases, with a defined and narrow off-target profile. In a panel of 230 kinases, it inhibited only three non-Akt kinases by >70% at 1 µM, showing >100-fold selectivity for Akt1 over p70S6K [1]. In contrast, capivasertib (AZD5363) shows similar inhibitory activity against Akt isoforms and the off-target kinases P70S6K and PKA , indicating a less specific kinase inhibition profile that may contribute to a different off-target effect signature.
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | Ipatasertib: IC50 = 5 nM (Akt1), 860 nM (p70S6K), 3100 nM (PKA). >100-fold selective for Akt1 over p70S6K; 620-fold over PKA. |
| Comparator Or Baseline | Capivasertib (AZD5363): IC50 = 3 nM (Akt1), 6 nM (p70S6K), 7 nM (PKA). |
| Quantified Difference | Ipatasertib demonstrates >100-fold selectivity for Akt1 over p70S6K, whereas capivasertib is roughly equipotent (3 nM vs 6 nM). |
| Conditions | Cell-free kinase assays. Selectivity assessed in a panel of 230 protein kinases at 1 µM concentration [1]. |
Why This Matters
Researchers seeking to isolate Akt-specific effects from p70S6K or PKA signaling should select Ipatasertib to minimize confounding off-target activity.
- [1] Blake JF, et al. Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors. J Med Chem. 2012;55(18):8110-27. View Source
